molecular formula C24H23BrClNO4 B14964944 Diethyl 4-(2-bromophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-bromophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14964944
M. Wt: 504.8 g/mol
InChI Key: UNQRRMOORVFONI-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes bromophenyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the dihydropyridine core, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. Common reagents used in these reactions include bromine, chloromethyl compounds, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine core into a pyridine derivative.

    Reduction: The compound can be reduced to form different dihydropyridine derivatives.

    Substitution: Halogen atoms in the bromophenyl and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3,5-DIETHYL 4-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a pharmacological agent.

    Medicine: Research explores its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act on ion channels, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

Uniqueness

3,5-DIETHYL 4-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl and chlorophenyl groups differentiate it from other dihydropyridine derivatives, potentially leading to unique interactions and effects.

Properties

Molecular Formula

C24H23BrClNO4

Molecular Weight

504.8 g/mol

IUPAC Name

diethyl 4-(2-bromophenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23BrClNO4/c1-3-30-23(28)19-14-27(13-16-9-11-17(26)12-10-16)15-20(24(29)31-4-2)22(19)18-7-5-6-8-21(18)25/h5-12,14-15,22H,3-4,13H2,1-2H3

InChI Key

UNQRRMOORVFONI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Br)C(=O)OCC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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